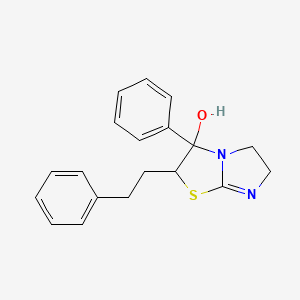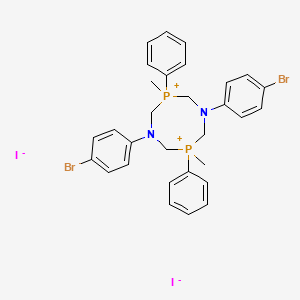
1,5,3,7-Diazadiphosphocinium, 1,5-bis(4-bromophenyl)-3,7-dimethyl-3,7-diphenyl-, diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,3,7-Diazadiphosphocinium, 1,5-bis(4-bromophenyl)-3,7-dimethyl-3,7-diphenyl-, diiodide is a complex organophosphorus compound. It features a unique structure with two phosphorus atoms and a diazadiphosphocinium core, making it an interesting subject for chemical research. The presence of bromophenyl and diphenyl groups, along with diiodide ions, adds to its complexity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,3,7-Diazadiphosphocinium, 1,5-bis(4-bromophenyl)-3,7-dimethyl-3,7-diphenyl-, diiodide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the diazadiphosphocinium core: This step involves the reaction of appropriate amines with phosphorus trichloride under controlled conditions.
Introduction of bromophenyl groups: This can be achieved through a substitution reaction where bromophenyl groups are introduced using bromobenzene derivatives.
Addition of diphenyl groups: This step often involves Friedel-Crafts alkylation reactions.
Final iodination: The compound is treated with iodine or an iodide source to introduce the diiodide ions.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
1,5,3,7-Diazadiphosphocinium, 1,5-bis(4-bromophenyl)-3,7-dimethyl-3,7-diphenyl-, diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizers.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction could lead to phosphines.
Applications De Recherche Scientifique
1,5,3,7-Diazadiphosphocinium, 1,5-bis(4-bromophenyl)-3,7-dimethyl-3,7-diphenyl-, diiodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with molecular targets through its phosphorus and nitrogen atoms. It can form complexes with metal ions, participate in redox reactions, and act as a ligand in coordination chemistry. The specific pathways depend on the context of its use, such as catalysis or biological interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5,3,7-Diazadiphosphocinium derivatives: Compounds with similar diazadiphosphocinium cores but different substituents.
Phosphonium salts: Compounds with phosphorus atoms bonded to organic groups and halides.
Diphenylphosphine derivatives: Compounds with diphenylphosphine groups.
Uniqueness
This detailed overview provides a comprehensive understanding of 1,5,3,7-Diazadiphosphocinium, 1,5-bis(4-bromophenyl)-3,7-dimethyl-3,7-diphenyl-, diiodide, covering its synthesis, reactions, applications, and comparisons with related compounds
Propriétés
Numéro CAS |
85684-43-1 |
|---|---|
Formule moléculaire |
C30H32Br2I2N2P2 |
Poids moléculaire |
896.2 g/mol |
Nom IUPAC |
1,5-bis(4-bromophenyl)-3,7-dimethyl-3,7-diphenyl-1,5,3,7-diazadiphosphocane-3,7-diium;diiodide |
InChI |
InChI=1S/C30H32Br2N2P2.2HI/c1-35(29-9-5-3-6-10-29)21-33(27-17-13-25(31)14-18-27)23-36(2,30-11-7-4-8-12-30)24-34(22-35)28-19-15-26(32)16-20-28;;/h3-20H,21-24H2,1-2H3;2*1H/q+2;;/p-2 |
Clé InChI |
MJWHJBCNSWUDCI-UHFFFAOYSA-L |
SMILES canonique |
C[P+]1(CN(C[P+](CN(C1)C2=CC=C(C=C2)Br)(C)C3=CC=CC=C3)C4=CC=C(C=C4)Br)C5=CC=CC=C5.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


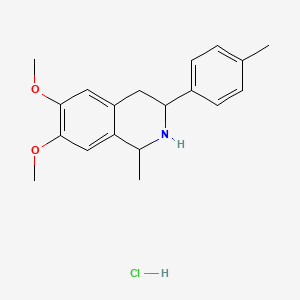
![(2S,5R,6R)-6-[[2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12779959.png)
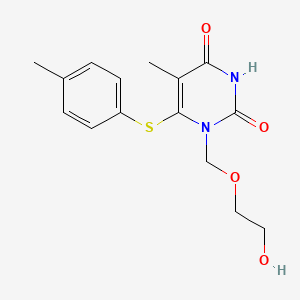
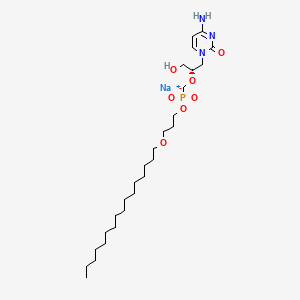

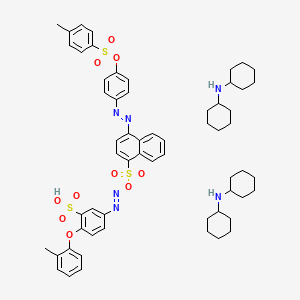
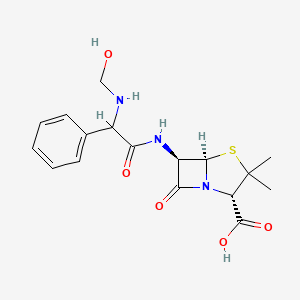
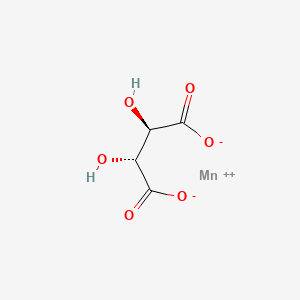
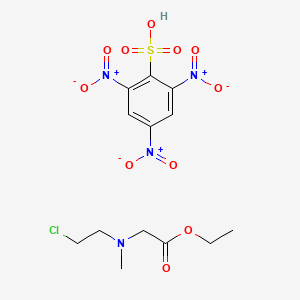

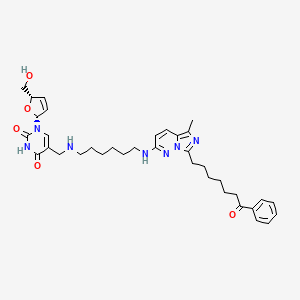

![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(ethylamino)-4-(2-methoxyethoxy)phenyl]-](/img/structure/B12780012.png)
